4-Thiocyanato-3-(trifluoromethyl)aniline
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Overview
Description
4-Thiocyanato-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a thiocyanate group and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiocyanato-3-(trifluoromethyl)aniline typically involves the introduction of a thiocyanate group to a trifluoromethylaniline precursor. One common method is the thiocyanation of 3-(trifluoromethyl)aniline using thiocyanogen or a similar reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale thiocyanation processes using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Thiocyanato-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Thiocyanato-3-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Thiocyanato-3-(trifluoromethyl)aniline involves the interaction of its functional groups with specific molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
4-(Trifluoromethyl)aniline: Similar structure but without the thiocyanate group, leading to different chemical properties and applications.
4-Thiocyanatoaniline: Contains the thiocyanate group but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Properties
Molecular Formula |
C8H5F3N2S |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
[4-amino-2-(trifluoromethyl)phenyl] thiocyanate |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)6-3-5(13)1-2-7(6)14-4-12/h1-3H,13H2 |
InChI Key |
KIILQNMMXZFMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)SC#N |
Origin of Product |
United States |
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